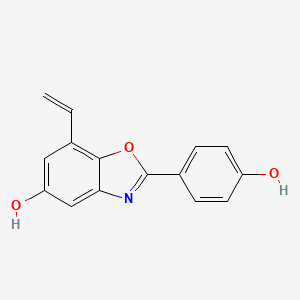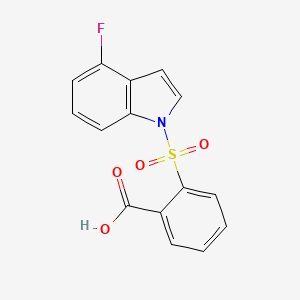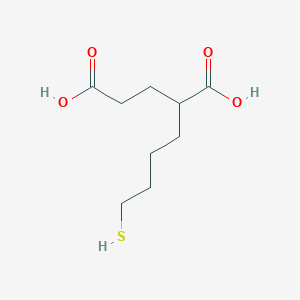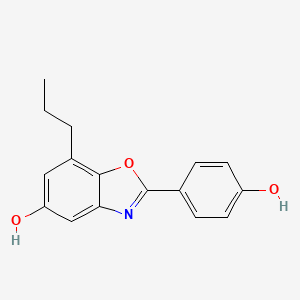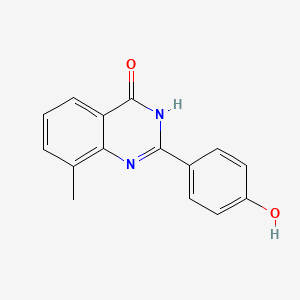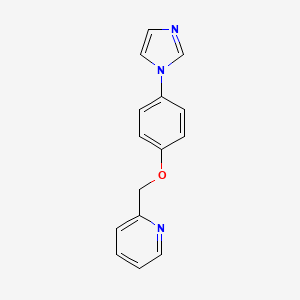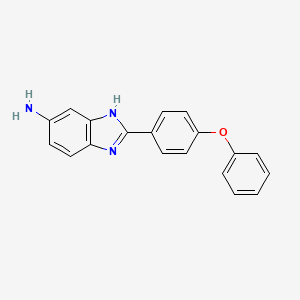
2-(4-Hydroxy-phenyl)-7-phenyl-benzooxazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxy-phenyl)-7-phenyl-benzooxazol-5-ol is a complex organic compound belonging to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-phenyl)-7-phenyl-benzooxazol-5-ol typically involves the condensation of 2-aminophenol with benzaldehyde derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzoxazole ring. Common reagents used in this synthesis include acetic acid, sulfuric acid, and sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Hydroxy-phenyl)-7-phenyl-benzooxazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and benzoxazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced benzoxazole derivatives.
Substitution: Halogenated benzoxazoles and phenyl derivatives.
Applications De Recherche Scientifique
2-(4-Hydroxy-phenyl)-7-phenyl-benzooxazol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-(4-Hydroxy-phenyl)-7-phenyl-benzooxazol-5-ol involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating various biochemical pathways. For example, it may inhibit the activity of tyrosine kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Hydroxy-phenyl)-benzofuran-5-ol
- 2-(4-Hydroxy-phenyl)-benzo[b]thiophen-6-ol
- 2-(4-Hydroxy-phenyl)-benzothiazole
Uniqueness
2-(4-Hydroxy-phenyl)-7-phenyl-benzooxazol-5-ol is unique due to its specific substitution pattern and the presence of both hydroxy and phenyl groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C19H13NO3 |
|---|---|
Poids moléculaire |
303.3 g/mol |
Nom IUPAC |
2-(4-hydroxyphenyl)-7-phenyl-1,3-benzoxazol-5-ol |
InChI |
InChI=1S/C19H13NO3/c21-14-8-6-13(7-9-14)19-20-17-11-15(22)10-16(18(17)23-19)12-4-2-1-3-5-12/h1-11,21-22H |
Clé InChI |
OMOPCSHWHZVQPY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C(=CC(=C2)O)N=C(O3)C4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




